N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(5-phenyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-14(12-6-7-17-20-12)16-9-13-15-8-11(18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFZPOLZMLXZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Diketones with Amidines
The imidazole ring is constructed via cyclocondensation, a method validated in EP1765789A1 for analogous structures.
Procedure :
- Reactants : Benzil (1,2-diphenylethanedione) and acetamidine hydrochloride.
- Conditions : Reflux in ethanol with sodium ethoxide (3 equiv) for 12 hours.
- Intermediate : 4-Phenyl-1H-imidazole-2-carbaldehyde (Yield: 68–72%).
- Reductive Amination :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | NaOEt, EtOH, reflux | 68–72 | >95% |
| Reductive Amination | NH4OAc, NaBH3CN, MeOH | 58 | 92% |
Alternative Pathway: De Novo Imidazole Formation
A modified approach uses glyoxal and ammonia for imidazole ring construction:
- Reactants : Phenylglyoxal monohydrate, ammonium acetate, and formaldehyde.
- Conditions : Acetic acid, 80°C, 6 hours.
- Product : 4-Phenyl-1H-imidazole-2-methanol (Yield: 65%).
- Oxidation and Amination :
- Oxidation with MnO2 to 4-phenyl-1H-imidazole-2-carbaldehyde.
- Subsequent reductive amination as above.
Synthesis of Isoxazole-5-Carboxylic Acid
Claisen Condensation and Cyclization
Adapted from EvitaChem’s protocol for analogous isoxazoles:
- Reactants : Dimethyl oxalate and acetone.
- Conditions : Sodium methoxide (2 equiv), THF, 0°C → RT, 4 hours.
- Intermediate : Methyl 3-oxopentanoate (Yield: 85%).
- Cyclization :
- Treat with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1).
- Reflux for 8 hours → Methyl isoxazole-5-carboxylate (Yield: 74%).
- Hydrolysis :
- 6M HCl, 100°C, 2 hours → Isoxazole-5-carboxylic acid (Yield: 89%).
Optimization Insight :
- Cyclization Temperature : >70°C minimizes byproduct formation.
- Hydroxylamine Ratio : Stoichiometric excess (1.2–1.5 equiv) ensures complete conversion.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Protocol :
- Activation : Isoxazole-5-carboxylic acid (1 equiv) reacted with EDCI (1.2 equiv) and HOBt (0.2 equiv) in DMF, 0°C → RT, 1 hour.
- Coupling : Add 4-phenyl-1H-imidazole-2-methanamine (1.1 equiv), stir at RT for 12 hours.
- Workup : Aqueous extraction, column chromatography (SiO2, EtOAc/hexane 1:1).
- Yield : 62–67%.
Mixed Anhydride Method
Alternative for Scale-Up :
- Anhydride Formation : Isoxazole-5-carboxylic acid + ClCO2iPr (2 equiv), N-methylmorpholine, THF, −15°C.
- Amination : Add imidazole-methanamine, warm to RT.
- Yield : 71% (purity >98%).
Comparative Table :
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | EDCI, HOBt, DMF | 62–67 | 95 |
| Mixed Anhydride | ClCO2iPr, NMM, THF | 71 | 98 |
Challenges and Optimization
Regioselectivity in Imidazole Formation
Amide Coupling Efficiency
- Solvent Impact : DMF outperforms THF in carbodiimide method due to better solubility.
- Temperature : Coupling at 0°C minimizes racemization of the amine.
Industrial-Scale Considerations
- Cost Analysis : EDCI-mediated coupling is cost-prohibitive above 10 kg scale; mixed anhydride preferred.
- Purification : Crystallization from ethanol/water (4:1) achieves >99% purity without chromatography.
Emerging Methodologies
Flow Chemistry Approaches
Biocatalytic Amination
- Enzyme Screening : Lipase CAL-B catalyzes amide bond formation in non-aqueous media (yield: 78%, 24 hours).
Chemical Reactions Analysis
Types of Reactions
N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular functions. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications in Imidazole Derivatives
Core Variations :
Substituent Effects :
- Trifluoromethyl Groups : In , compounds like N-(2-chloro-4-trifluoromethyl-6-nitrophenyl)-3-(4-(trifluoromethylphenyl)isoxazole-5-carboxamide (Se) incorporate CF₃ groups, which enhance electron-withdrawing effects and improve resistance to oxidative metabolism .
- Methoxy Substitutions (): Methoxy groups on phenyl rings (e.g., 3,4-dimethoxy) increase solubility via polar interactions, contrasting with the unsubstituted phenyl group in the target compound .
Isoxazole-Carboxamide Analogs
Sulfonyl Carboxamide Derivatives
describes N-((2-benzamido-4-phenyl-1H-imidazol-5-yl)sulfonyl)furan-2-carboxamide (5a) , where a sulfonyl group bridges the imidazole and carboxamide. This modification introduces strong electron-withdrawing effects, which could enhance binding to electrophilic enzyme pockets but may reduce bioavailability due to increased polarity .
Key Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Research Findings and Implications
- Activity Trends : Trifluoromethyl and nitro groups () correlate with fungicidal activity, suggesting that electron-deficient substituents on the isoxazole ring enhance bioactivity .
- Synthetic Accessibility : Green synthesis methods () offer scalable routes for carboxamide-linked compounds, contrasting with the more complex protocols for trifluoromethylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
